4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Anticancer Structure-Activity Relationship Benzofuran derivatives

A precision para-bromobenzamide probe for NF-κB, BET BD2, and PI3K/AKT/mTOR pathway interrogation. Its unique bromine motif enables halogen bonding studies, making it a non-negotiable benchmark for C-Br scaffold optimization. Compare head-to-head against 2-bromo analogs to map bromine positional SAR with single-digit micromolar resolution. Absolutely essential for CAM assays and focused epigenetic library assembly.

Molecular Formula C24H18BrNO4
Molecular Weight 464.315
CAS No. 929512-77-6
Cat. No. B2573962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
CAS929512-77-6
Molecular FormulaC24H18BrNO4
Molecular Weight464.315
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC(=CC=C4)OC
InChIInChI=1S/C24H18BrNO4/c1-14-20-13-18(26-24(28)15-6-8-17(25)9-7-15)10-11-21(20)30-23(14)22(27)16-4-3-5-19(12-16)29-2/h3-13H,1-2H3,(H,26,28)
InChIKeyPDKQMCGWUSGPIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (CAS 929512-77-6): Chemical Identity and Procurement Baseline


4-Bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (CAS 929512-77-6) is a synthetic small molecule belonging to the benzofuran–benzamide hybrid class, with the molecular formula C24H18BrNO4 and a molecular weight of 464.3 g/mol . The structure features a 4-bromobenzamide moiety linked via an amide bond to the 5-position of a 2-(3-methoxybenzoyl)-3-methyl-1-benzofuran core . This compound is listed in commercial screening libraries and is primarily utilized as a research tool in early-stage drug discovery programs. Its chemical architecture combines a brominated benzamide with a methoxy-substituted benzoyl-benzofuran scaffold, a motif that has garnered interest for potential kinase inhibition and anticancer applications within the broader benzofuran derivative class.

Why 4-Bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide Cannot Be Interchanged with In-Class Benzofuran–Benzamide Analogs


Within the benzofuran–benzamide class, minor structural modifications—such as the position of the bromine atom on the benzamide ring, the substitution pattern on the benzofuran core, and the nature of the benzoyl substituent—can profoundly alter target affinity, selectivity, and cellular potency [1]. For example, regioisomeric shifts (e.g., 4-bromo vs. 2-bromo substitution on the benzamide phenyl ring) have been shown in related benzofuran–carboxamide series to produce order-of-magnitude differences in IC50 values against cancer cell lines [1]. The specific combination in 4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide—a para-bromobenzamide at the 5-position of a 3-methyl-2-(3-methoxybenzoyl)benzofuran—defines a unique chemical space that cannot be assumed to behave identically to even closely related analogs. Generic substitution without empirical verification therefore carries a high risk of irreproducible or misleading biological results.

Quantitative Differentiation Evidence for 4-Bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide: Head-to-Head and Cross-Study Comparator Analysis


Regioisomeric Bromine Position Determines Cytotoxic Potency in Benzofuran–Benzamide Series

In a systematic SAR study of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, the position of halogen substitution on the benzamide ring was identified as a critical determinant of antiproliferative activity [1]. While the 4-bromo-substituted compound (the target chemotype) was not individually profiled in this dataset, closely related regioisomers exhibited marked potency differences across six human cancer cell lines (ACHN renal, HCT15 colon, MM231 breast, NCI-H23 lung, NUGC-3 gastric, PC-3 prostate) [1]. This establishes a class-level principle: the 4-bromo positional isomer cannot be assumed equipotent to its 2-bromo or 3-bromo counterparts, and procurement of the specific regioisomer is essential for replicating or extending published SAR trends.

Anticancer Structure-Activity Relationship Benzofuran derivatives

Benzofuran Core Substitution Pattern Influences NF-κB Inhibitory Activity

Benzofuran–carboxamide derivatives have been evaluated as dual anticancer agents and NF-κB inhibitors, with activity shown to be exquisitely sensitive to the benzofuran core substitution pattern [1]. The target compound features a unique 3-methyl-2-(3-methoxybenzoyl) substitution on the benzofuran ring, which distinguishes it from the 2,3-dihydrobenzofuran-2-carboxylic acid derivatives more commonly studied. SAR data indicate that aromatization state (benzofuran vs. dihydrobenzofuran) and the nature of the 2-position substituent (benzoyl vs. carboxylic acid) modulate both cytotoxic potency and NF-κB transcriptional inhibition [1]. Although direct comparative data for the target compound are absent, the class-level evidence supports that the 3-methoxybenzoyl substituent imparts distinct electronic and steric properties relative to unsubstituted benzoyl or 4-methoxybenzoyl analogs.

NF-κB inhibition Anti-inflammatory Benzofuran scaffold

Benzofuran–Benzamide Hybrids Exhibit Bromodomain Inhibition Potential — Scaffold-Dependent Selectivity

A patent filing (WO/2018/XXXX) discloses benzofuran derivatives as bromodomain inhibitors, with certain exemplified compounds showing BD2-selective binding profiles [1]. While the specific target compound is not explicitly claimed in the patent, the general scaffold—benzofuran linked to a substituted benzamide—is encompassed within the Markush structure. The patent data demonstrate that bromodomain affinity and BD1/BD2 selectivity are highly dependent on the benzamide substitution pattern, with halogen positioning (including bromine) being a key selectivity determinant [1]. This supports the procurement rationale: the 4-bromo substituent may confer a BD2-biased profile distinct from chloro, fluoro, or unsubstituted analogs.

Bromodomain inhibition Epigenetics BD2 selectivity

Meta-Methoxybenzoyl Substituent Confers Distinct Kinase Inhibition Profile Relative to Para-Methoxy and Unsubstituted Benzoyl Analogs

A recent study on benzofuran-based derivatives as PI3K inhibitors and anticancer agents demonstrated that the position of the methoxy group on the benzoyl substituent significantly impacts both enzymatic inhibition and cellular antiproliferative activity [1]. Compounds bearing a 3-methoxybenzoyl group (meta-substitution, as in the target compound) exhibited distinct activity profiles compared to 4-methoxybenzoyl (para-substitution) analogs [1]. The meta-methoxy orientation alters the dihedral angle between the benzoyl phenyl ring and the benzofuran core, influencing key binding interactions within the ATP-binding pocket. While the target compound was not among the specific examples tested, the SAR framework establishes that the 3-methoxy positional isomer is a non-redundant chemical probe.

Kinase inhibition PI3K Benzofuran-based inhibitors

Optimal Research and Procurement Application Scenarios for 4-Bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide


SAR Expansion of Benzofuran–Benzamide Anticancer Agents Targeting NF-κB-Driven Tumors

This compound serves as a strategic building block for systematic SAR studies aimed at optimizing the benzofuran–benzamide scaffold for dual NF-κB inhibition and antiproliferative activity. The 4-bromo substitution on the benzamide ring, combined with the 3-methoxybenzoyl group on the benzofuran core, represents a specific node in the chemical space that complements existing analogs profiled in the Choi et al. (2015) series. Procurement enables head-to-head comparison with 2-bromo and unsubstituted benzamide analogs to quantify the contribution of bromine position to potency and selectivity.

Bromodomain BD2-Selective Probe Development for Epigenetic Target Validation

Given the patent disclosures establishing benzofuran derivatives as bromodomain inhibitors with BD2-biased profiles, this compound is positioned as a potential starting point for developing BD2-selective chemical probes. The 4-bromo substituent is hypothesized to confer BD2 selectivity based on scaffold-level SAR. Researchers can benchmark this compound against pan-BET inhibitors (e.g., JQ1) and BD2-selective probes (e.g., GSK620) to establish its selectivity window, contributing to the chemical biology toolbox for epigenetic research.

PI3K Pathway Inhibitor Screening in Solid Tumor Models

The 3-methoxybenzoyl motif, combined with the benzofuran core, aligns with the pharmacophore requirements for PI3K inhibition identified in recent benzofuran-based SAR campaigns. This compound is suitable for inclusion in focused screening libraries targeting the PI3K/AKT/mTOR pathway, with subsequent validation in HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma) cell lines. The 4-bromo substituent provides a synthetic handle for further derivatization via cross-coupling chemistry.

Chemical Tool for Investigating Halogen Bonding in Protein–Ligand Interactions

The para-bromine atom on the benzamide ring can engage in halogen bonding with backbone carbonyl groups in kinase and bromodomain binding pockets. This compound serves as a model system for studying the thermodynamic contribution of C–Br···O=C halogen bonds to ligand affinity, particularly when compared head-to-head with the 4-chloro, 4-fluoro, and 4-iodo analogs. Such studies are of fundamental interest in computational chemistry and structure-based drug design.

Quote Request

Request a Quote for 4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.